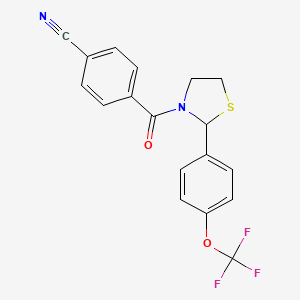
4-(2-(4-(Trifluoromethoxy)phenyl)thiazolidine-3-carbonyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically . A mixture of 4-(trifluoromethoxy)aniline, 1,4-di(2′-thienyl)-1,4-butadione, toluene, and p-toluenesulfonic acid was stirred for 36 h under reflux. Subsequently, toluene was removed, and the unrefined product was refined using column chromatography .
科学的研究の応用
Synthesis and Characterization
- 4-(2-(4-(Trifluoromethoxy)phenyl)thiazolidine-3-carbonyl)benzonitrile is used in the synthesis of various thiazolidine derivatives. These compounds have been characterized by elemental analyses and spectral data, and some have shown promising antioxidant and antitumor activities (Gouda & Abu‐Hashem, 2011).
Photochemical Studies
- Photochemistry research involving phenyl-substituted 1,2,4-thiadiazoles has led to insights into the formation of benzonitrile and other compounds through photoinduced electrocyclic ring closure, with studies including 15N-labeling experiments (Pavlik, Changtong, & Tsefrikas, 2003).
Crystal Structure Analysis
- Investigations into the crystal structures of thiazolidinone compounds, which are structurally related to this compound, reveal differences in intermolecular interactions and the roles of oxygen atoms in these structures (Facchinetti et al., 2016).
Antioxidant Activity
- Thiazolidinone derivatives, related to the compound , have shown significant antioxidant effects in vitro. This indicates potential for these compounds in therapeutic applications related to oxidative stress (Apotrosoaei et al., 2014).
Antimicrobial and Anticancer Evaluation
- Some thiazolidinone derivatives have demonstrated antimicrobial and anticancer properties. This suggests the potential utility of these compounds in pharmaceutical research and development (Dawood, Farag, & Abdel‐Aziz, 2005).
Spectroelectrochemical Properties
- Research into the spectroelectrochemical properties of derivatives of thiazolidinone has provided insights into their electron-transfer properties, which could be relevant in various electrochemical applications (Kamiloğlu et al., 2018).
MMP Inhibition in Tissue Damage
- Studies on derivatives combining benzisothiazole and 4-thiazolidinone frameworks have highlighted their potential in affecting inflammatory processes, showing significant effectiveness in inhibiting MMP-9, which is relevant in wound healing and tissue damage management (Incerti et al., 2018).
特性
IUPAC Name |
4-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2S/c19-18(20,21)25-15-7-5-14(6-8-15)17-23(9-10-26-17)16(24)13-3-1-12(11-22)2-4-13/h1-8,17H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSZJBYNZUNMPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

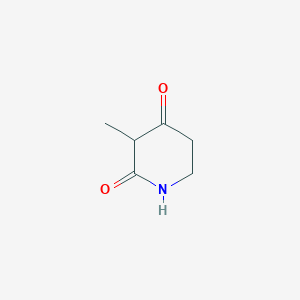
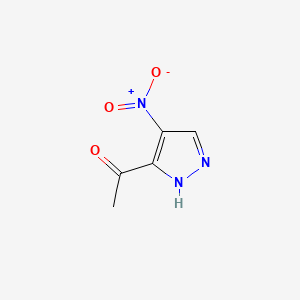
![7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2375340.png)
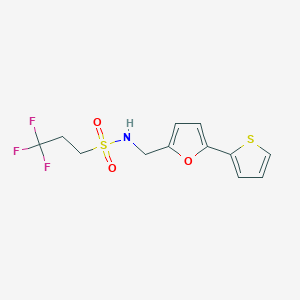
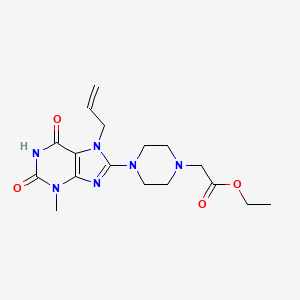
![1-[(2-Chlorophenyl)methyl]-4-(3-ethylphenyl)pyrazine-2,3-dione](/img/structure/B2375347.png)
![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2375348.png)
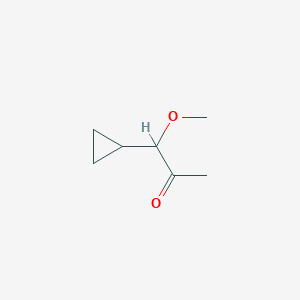
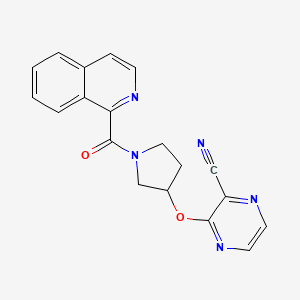
![6-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2375352.png)
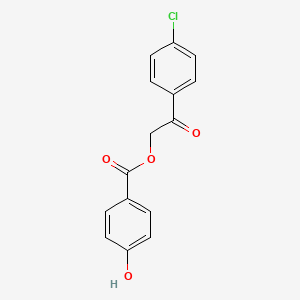
![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2375354.png)
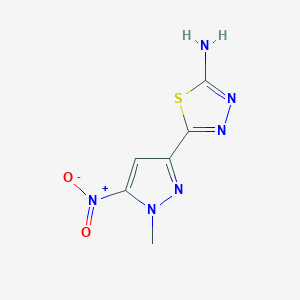
![2-[(4-Methylbenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2375360.png)